REACTION_CXSMILES
|
CN1C2C(=CC=CC=2)C=C1CNC.[CH3:14][NH:15][C:16]([C:18]1[N:19](C)[C:20]2[C:25]([CH:26]=1)=[CH:24][C:23]([F:27])=[CH:22][CH:21]=2)=O.CNC(C1N(C)C2C(C=1)=CC=CC=2)=O>>[F:27][C:23]1[CH:24]=[C:25]2[C:20](=[CH:21][CH:22]=1)[NH:19][C:18]([CH2:16][NH:15][CH3:14])=[CH:26]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC2=CC=CC=C12)CNC
|
Name
|
N,1-dimethyl-5-fluoro-1H-indole-2-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1N(C2=CC=C(C=C2C1)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1N(C2=CC=CC=C2C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(NC2=CC1)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |